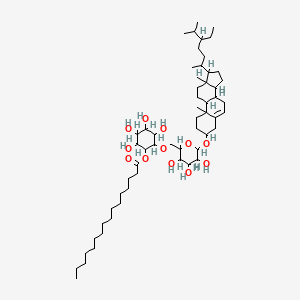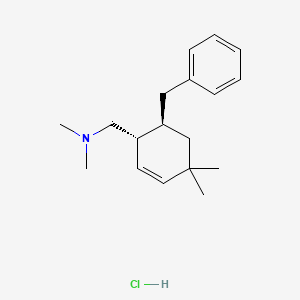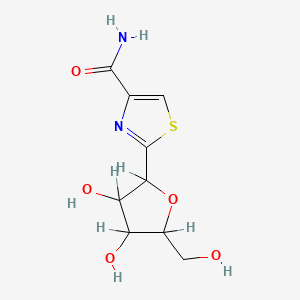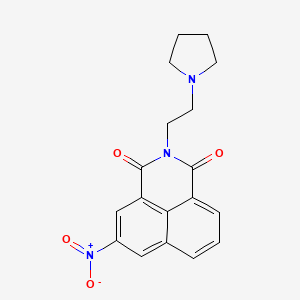
2,2',3,3',4,6'-ヘキサクロロビフェニル
概要
説明
2,2’,3,3’,4,4’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It’s an organic compound that was used in transformers as dielectric fluids until production was banned in 1979 .
Synthesis Analysis
The synthesis of 2,2’,3,3’,4,4’-Hexachlorobiphenyl involves the reaction of 2,3,4,6-Tetrachlorophenylamine and 1,2,3-Trichlorobenzene .
Molecular Structure Analysis
The IUPAC name of 2,2’,3,3’,4,4’-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene . It’s a light yellow, soft, sticky resin . The molecular structure of this compound has been studied using quantum mechanic/molecular mechanic methods (QM/MM) and density functional theory (DFT) .
Chemical Reactions Analysis
Cytochrome P450 enzymes (CYPs) play an essential role in the bio-transformation of polychlorinated biphenyls (PCBs). The oxidation of 2,2’,3,3’,4,6’-hexachlorobiphenyl by human liver microsomes (HLMs) has been studied .
Physical And Chemical Properties Analysis
2,2’,3,3’,4,4’-Hexachlorobiphenyl has a molar mass of 360.86 g·mol−1. It appears as a viscous oily liquid with a density of 1.40 g/mL. It has a melting point of 150.8 °C and a boiling point of 385-420 °C .
科学的研究の応用
多次元クロマトグラフィー
2,2',3,3',4,6'-ヘキサクロロビフェニルは、多次元クロマトグラフィーに用途があります。 この技術は、食品、医薬品、染料、抽出物、鉱物中の複雑な成分を分離するために使用されます {svg_1}. この化合物は、液体クロマトグラフィー-ガスクロマトグラフィー(LC-GC)、ガスクロマトグラフィー-ガスクロマトグラフィー(GC-GC)、液体クロマトグラフィー-液体クロマトグラフィー(LC-LC)、GCMS-MS、LCMS-MS、超臨界流体技術とクロマトグラフィー技術の組み合わせ、および電気駆動多次元分離技術など、さまざまな結合クロマトグラフィー技術を使用して分析できます {svg_2}.
生物学的用途
この化合物は、生物学の分野で多くの用途があります。 この化合物は、生物試料の分析に使用でき、さまざまな疾患パターンの用途に貴重な情報を提供します {svg_3}.
食品製品分析
2,2',3,3',4,6'-ヘキサクロロビフェニルは、食品製品の分析に使用できます。 この化合物は、食品製品の組成を理解し、安全性を確保するのに役立ちます {svg_4}.
ホルモン研究
この化合物は、ホルモン研究に用途があります。 この化合物は、さまざまなホルモンの影響とその相互作用を理解するために使用できます {svg_5}.
毒素分析
2,2',3,3',4,6'-ヘキサクロロビフェニルは、多次元クロマトグラフィー(MDC)の毒素分析に使用できます。 この化合物は、さまざまな毒素を特定および定量化するのに役立ちます {svg_6}.
法科学的用途
この化合物は、法科学の分析と理解に拡張できます。 この化合物は、法科学的サンプル中のさまざまな物質の特定と定量に使用できます {svg_7}.
アトロプ異性体選択的酸化
2,2',3,3',4,6'-ヘキサクロロビフェニルは、ヒト肝ミクロソーム(HLMs)によってアトロプ異性体選択的酸化を受けることができます。 このプロセスは、この化合物の神経毒性を理解するために影響を与える可能性があります {svg_8}.
治療薬モニタリング
この化合物は、治療薬モニタリングに使用できます。 この化合物は、さまざまな薬物の薬物動態を理解し、投与量を最適化するために役立ちます {svg_9}.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2,3-trichloro-4-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBJVIVEFXPEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074141 | |
| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38380-05-1 | |
| Record name | PCB 132 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814T8D9W95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1195791.png)



![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)






![4-[(2-Methoxy-1-naphthalenyl)methyl]thiomorpholine](/img/structure/B1195807.png)
![(1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-propanol](/img/structure/B1195811.png)